5-(4-methoxyphenyl)-1,3-dimethyl-6-(3-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Overview
Description
5-(4-methoxyphenyl)-1,3-dimethyl-6-(3-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-methoxyphenyl)-1,3-dimethyl-6-(3-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is 375.15829154 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-methoxyphenyl)-1,3-dimethyl-6-(3-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methoxyphenyl)-1,3-dimethyl-6-(3-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Pharmaceutical Applications
- Research has shown the synthesis of novel heterocyclic compounds derived from similar molecular frameworks, displaying significant analgesic and anti-inflammatory activities. These compounds demonstrate the potential for development into new therapeutic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).
- Another study explored the antiviral properties of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, highlighting the significance of pyrimidine derivatives in developing antiretroviral therapies (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Advanced Material Development
- The creation of alcohol-soluble n-type conjugated polyelectrolytes for use as an electron transport layer in polymer solar cells demonstrates the compound's utility in improving the efficiency of renewable energy technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Chemical Synthesis and Characterization
- Studies on the crystal structure of related compounds offer insights into their molecular configurations, which is essential for understanding their chemical behavior and potential for various applications (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
- The synthesis of 4,7‐Bis(4‐methoxyphenyl)‐1,3,7‐triphenyl‐2,3,5,6,7,7a‐hexahydro‐1H‐pyrrolo[2,3‐d]pyrimidine‐2,5,6‐trione showcases the potential for creating novel organic compounds with specific characteristics, further expanding the utility of pyrrolopyrimidine derivatives in chemical research (Adams, Saçmacı, Üngören, & Akçamur, 2005).
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3-dimethyl-6-(3-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-6-5-7-16(12-14)25-13-18-19(21(26)24(3)22(27)23(18)2)20(25)15-8-10-17(28-4)11-9-15/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOQRYYBDUMCKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C3C(=C2C4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1,3-dimethyl-6-(3-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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